3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol
Overview
Description
3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol is a useful research compound. Its molecular formula is C7H5BrN2O and its molecular weight is 213.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of the compound 3-Bromo-4-Hydroxy-7-Azaindole is the Casein Kinase 1 family (CK1). CK1 plays a crucial role in various biological processes, including cell division, circadian rhythm, and Wnt signaling .
Mode of Action
3-Bromo-4-Hydroxy-7-Azaindole interacts with its target, CK1, by inhibiting its activity. It achieves this by interacting with the ATP-binding pocket of CK1, thereby preventing the phosphorylation of certain proteins .
Biochemical Pathways
The inhibition of CK1 by 3-Bromo-4-Hydroxy-7-Azaindole affects the circadian rhythm pathway. Specifically, it leads to the accumulation of certain proteins, such as PRR5 and TOC1, which are usually targeted for degradation by CK1 .
Result of Action
The action of 3-Bromo-4-Hydroxy-7-Azaindole results in the modulation of the circadian rhythm. By inhibiting CK1 and causing the accumulation of certain proteins, it lengthens the circadian period .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-BROMO-4-HYDROXY-7-AZAINDOLE are intriguing. It has been found to interact with various enzymes and proteins, playing a role in biochemical reactions . For instance, it has been shown to inhibit Casein Kinase 1 family (CK1) that phosphorylates certain proteins for targeted degradation .
Cellular Effects
3-BROMO-4-HYDROXY-7-AZAINDOLE has been observed to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to lengthen the circadian period of Arabidopsis thaliana .
Molecular Mechanism
The molecular mechanism of action of 3-BROMO-4-HYDROXY-7-AZAINDOLE involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . A docking study and molecular dynamics simulation suggested that it interacts with the ATP-binding pocket of human CK1 delta .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-BROMO-4-HYDROXY-7-AZAINDOLE change over time .
Dosage Effects in Animal Models
The effects of 3-BROMO-4-HYDROXY-7-AZAINDOLE vary with different dosages in animal models . Detailed studies on threshold effects, as well as any toxic or adverse effects at high doses, are yet to be conducted.
Metabolic Pathways
It is likely to interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is likely to interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
3-bromo-1,7-dihydropyrrolo[2,3-b]pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-4-3-10-7-6(4)5(11)1-2-9-7/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTQPPBIADGQIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C(=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.